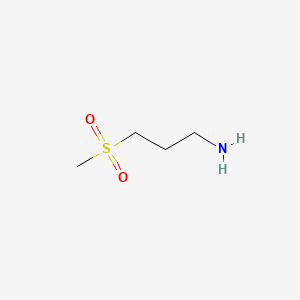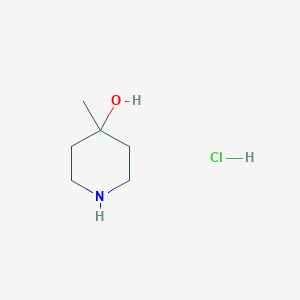
3-(3-Cyanophenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyanophenyl)-2-methyl-1-propene (also known as 3-cyano-2-methylprop-1-ene) is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a colorless liquid with a boiling point of 156°C and a molecular weight of 174.19 g/mol. This compound has been studied extensively due to its unique properties and its potential for use in a variety of applications.
Scientific Research Applications
Chemical Synthesis and Reactions
3-(3-Cyanophenyl)-2-methyl-1-propene has been studied for its application in chemical synthesis. A significant application is in the field of annulation processes. For instance, a study describes the use of 3-phenylthio-2-(trimethylsilymethyl)propene, a related compound, for methylenecyclohexanes preparation through a [3+3] annulation process. This process involves Lewis acid-catalyzed allylation and phenylthio group-directed radical cyclization reactions (Ward & Kaller, 1991).
Polymerization and Material Science
This compound has also been investigated in the context of polymerization and material science. Novel copolymers of trisubstituted ethylenes and styrene were prepared, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, demonstrating the use of this compound in developing materials with high glass transition temperatures (Kim et al., 1999).
Organic Synthesis
Another study explored the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene, a versatile reagent, for synthesizing furans and cyclopentenones. This indicates the compound's utility in organic synthesis, particularly in the creation of complex organic structures (Watterson et al., 2003).
Electrosynthesis
Electrochemical synthesis using this compound has been explored. One study demonstrated the electrochemical reductive coupling of alkenes with CO2, using related compounds as examples. This approach is significant for developing environmentally friendly synthetic routes (Bringmann & Dinjus, 2001).
Copolymerization Research
In the field of copolymerization, the copolymerization of propene and norbornene using specific catalytic systems was investigated, indicating the role of similar compounds in the development of new polymer materials (Boggioni et al., 2010).
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in such reactions are typically organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In the context of sm cross-coupling reactions, two key processes occur: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, thereby affecting various biochemical pathways .
Result of Action
Given its potential use in sm cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context .
properties
IUPAC Name |
3-(2-methylprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHVPPPYPSHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641141 |
Source


|
| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-73-9 |
Source


|
| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)
